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Compound of Interest

Compound Name:

2,2-Dichloro-1-

methylcyclopropanecarboxylic

acid

Cat. No.: B072525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
Dichloro-1-methylcyclopropanecarboxylic acid. Due to the limited availability of published

experimental spectra for this specific compound, this guide presents a combination of predicted

data based on established spectroscopic principles and data from closely related analogs. This

information is intended to serve as a valuable resource for researchers in compound

identification, characterization, and quality control.
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Property Value

Chemical Name
2,2-Dichloro-1-methylcyclopropanecarboxylic

acid

CAS Number 1447-14-9[1][2]

Molecular Formula C₅H₆Cl₂O₂[1][2][3]

Molecular Weight 169.01 g/mol [1][2]

Appearance Solid[1]

Melting Point 60-65 °C[1]

Boiling Point 85 °C at 8 mmHg[1]

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2,2-Dichloro-1-methylcyclopropanecarboxylic
acid. These predictions are derived from the analysis of its chemical structure and comparison

with spectroscopic data of similar compounds.

¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~11-12 Singlet, broad 1H -COOH

~1.8 - 2.2 Doublet 1H Cyclopropyl CHaHb

~1.4 - 1.7 Doublet 1H Cyclopropyl CHaHb

~1.5 Singlet 3H -CH₃

Rationale for Prediction:
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The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet

at a high chemical shift.

The diastereotopic methylene protons on the cyclopropane ring will exhibit geminal coupling,

resulting in two doublets. Their exact chemical shifts are influenced by the anisotropic effects

of the carbonyl group and the chlorine atoms.

The methyl group, being attached to a quaternary carbon, will appear as a singlet.

¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃

Chemical Shift (δ) (ppm) Assignment

~175 - 180 C=O

~60 - 70 -CCl₂

~30 - 40 C-CH₃

~25 - 35 -CH₂-

~15 - 25 -CH₃

Rationale for Prediction:

The carbonyl carbon of the carboxylic acid is expected in the typical downfield region for

such functional groups.

The carbon atom bearing two chlorine atoms will be significantly deshielded.

The quaternary carbon attached to the methyl and carboxyl groups will be in the aliphatic

region.

The methylene carbon of the cyclopropane ring will also be in the aliphatic region.

The methyl carbon will appear at a characteristic upfield chemical shift.
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IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (carboxylic acid

dimer)

~1700 Strong C=O stretch (carboxylic acid)

~1200-1300 Medium C-O stretch

~800-900 Medium-Strong C-Cl stretch

Rationale for Prediction:

Carboxylic acids typically show a very broad O-H stretching band due to hydrogen bonding.

A strong carbonyl (C=O) absorption is characteristic of carboxylic acids.

The C-O stretching vibration will also be present.

The presence of two chlorine atoms will give rise to characteristic C-Cl stretching bands.

MS (Mass Spectrometry) Data (Predicted)
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity Possible Fragment

168/170/172 Low
[M]⁺ (Molecular ion with

isotope pattern for 2 Cl)

151/153 Medium [M - OH]⁺

123/125 Medium [M - COOH]⁺

88 Strong [M - COOH - Cl]⁺

Rationale for Prediction:
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The mass spectrum of the methyl ester of the target compound is available and shows a

clear molecular ion peak.[4] For the carboxylic acid, the molecular ion is also expected,

exhibiting the characteristic isotopic pattern for a molecule containing two chlorine atoms

(approximately 9:6:1 ratio for M, M+2, M+4).

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-

OH) and the loss of the entire carboxyl group (-COOH).

Subsequent loss of a chlorine atom from the [M - COOH]⁺ fragment is also a likely

fragmentation pathway. PubChem provides predicted m/z values for various adducts,

including [M+H]⁺ at 168.98177.[3]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,2-Dichloro-1-
methylcyclopropanecarboxylic acid in 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard single-pulse experiment.

Set the spectral width to cover the range of -2 to 16 ppm.

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.
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Set the spectral width to cover the range of 0 to 200 ppm.

A longer acquisition time and a higher number of scans will be necessary compared to ¹H

NMR due to the low natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

2,2-Dichloro-1-methylcyclopropanecarboxylic acid directly onto the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a

diamond or germanium ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and

thermally stable.

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI), such as a

quadrupole or time-of-flight (TOF) analyzer.

Ionization: Use a standard EI energy of 70 eV.
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Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound

(e.g., m/z 40-250).

Data Acquisition and Processing: Acquire the mass spectrum and process the data to

identify the molecular ion and major fragment ions.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the

relationship between the different spectroscopic techniques in elucidating the structure of 2,2-
Dichloro-1-methylcyclopropanecarboxylic acid.
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Caption: General workflow for spectroscopic analysis.
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Caption: Structural elucidation from spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid 98 1447-14-9 [sigmaaldrich.com]

2. scbt.com [scbt.com]

3. PubChemLite - 2,2-dichloro-1-methylcyclopropanecarboxylic acid (C5H6Cl2O2)
[pubchemlite.lcsb.uni.lu]

4. Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Dichloro-1-
methylcyclopropanecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b072525?utm_src=pdf-body-img
https://www.benchchem.com/product/b072525?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/JP/ja/product/aldrich/209767
https://www.scbt.com/p/2-2-dichloro-1-methyl-cyclopropanecarboxylic-acid-1447-14-9
https://pubchemlite.lcsb.uni.lu/e/compound/102621
https://pubchemlite.lcsb.uni.lu/e/compound/102621
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C6H8Cl2O2/c1-5(4(9)10-2)3-6(5%2C7)8/h3H2%2C1-2H3
https://www.benchchem.com/product/b072525#spectroscopic-data-nmr-ir-ms-for-2-2-dichloro-1-methylcyclopropanecarboxylic-acid
https://www.benchchem.com/product/b072525#spectroscopic-data-nmr-ir-ms-for-2-2-dichloro-1-methylcyclopropanecarboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Available at: [https://www.benchchem.com/product/b072525#spectroscopic-data-nmr-ir-ms-
for-2-2-dichloro-1-methylcyclopropanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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